molecular formula C13H20N2O2 B15142827 N-Desethyl N-Methyl-d6 rac-Rivastigmine

N-Desethyl N-Methyl-d6 rac-Rivastigmine

Cat. No.: B15142827
M. Wt: 242.35 g/mol
InChI Key: AIHREYCBCYOMLZ-RKAHMFOGSA-N
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Description

N-Desethyl N-Methyl-d6 rac-Rivastigmine (CAS: 194930-04-6) is a deuterated isotopologue of the acetylcholinesterase (AChE) inhibitor rivastigmine, with the molecular formula C₁₄H₁₆D₆N₂O₂ and a molecular weight of 256.38 g/mol . This compound is primarily utilized in laboratory settings as a stable isotopic internal standard for pharmacokinetic and metabolic studies, enabling precise quantification of rivastigmine and its metabolites in biological matrices via mass spectrometry. Its structural backbone retains the core features of rivastigmine—a carbamate group and a dimethylaminoethyl moiety—but incorporates six deuterium atoms at the methyl groups, enhancing its utility in analytical assays without altering its pharmacological activity .

Properties

Molecular Formula

C13H20N2O2

Molecular Weight

242.35 g/mol

IUPAC Name

[3-[1-(dimethylamino)ethyl]phenyl] N,N-bis(trideuteriomethyl)carbamate

InChI

InChI=1S/C13H20N2O2/c1-10(14(2)3)11-7-6-8-12(9-11)17-13(16)15(4)5/h6-10H,1-5H3/i4D3,5D3

InChI Key

AIHREYCBCYOMLZ-RKAHMFOGSA-N

Isomeric SMILES

[2H]C([2H])([2H])N(C(=O)OC1=CC=CC(=C1)C(C)N(C)C)C([2H])([2H])[2H]

Canonical SMILES

CC(C1=CC(=CC=C1)OC(=O)N(C)C)N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Desethyl N-methyl rac-Rivastigmine-d6 typically involves the deuteration of N-Desethyl N-methyl rac-Rivastigmine. The process includes the following steps:

    Starting Material: N-Desethyl N-methyl rac-Rivastigmine.

    Purification: The final product is purified using chromatographic techniques to ensure high purity.

Industrial Production Methods

Industrial production of N-Desethyl N-methyl rac-Rivastigmine-d6 follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials and deuterated reagents are used.

    Optimization: Reaction conditions are optimized for maximum yield and purity.

    Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Desethyl N-methyl rac-Rivastigmine-d6 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of oxidized derivatives.

    Reduction: Formation of reduced derivatives.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N-Desethyl N-methyl rac-Rivastigmine-d6 has a wide range of applications in scientific research:

    Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.

    Biology: Employed in metabolic studies to track the distribution and breakdown of compounds.

    Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.

    Industry: Applied in the development of new pharmaceuticals and chemical processes.

Mechanism of Action

The mechanism of action of N-Desethyl N-methyl rac-Rivastigmine-d6 involves its interaction with specific molecular targets. The deuterium atoms in the compound allow for detailed tracking and analysis of its behavior in biological systems. The compound primarily targets acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the brain. By inhibiting this enzyme, the compound increases the levels of acetylcholine, which can improve cognitive function.

Comparison with Similar Compounds

Comparison with Structural Analogs and Derivatives

Rivastigmine and Its Racemic Forms

Rivastigmine itself exists as an (S)-enantiomer, which is pharmacologically active, and a less potent (R)-enantiomer. Racemic rivastigmine (8) has been compared to synthetic analogs (9–11), which exhibit 2.9–18.5-fold lower AChE inhibitory potency due to modifications in the carbamate or aromatic regions . For example:

Compound Relative Potency vs. Racemic Rivastigmine Key Structural Differences
Rivastigmine (8) 1× (baseline) (S)-enantiomer with carbamate group
Analog 9 18.5× less potent Altered carbamate substituents
Analog 10 5.8× less potent Modified aromatic ring

Isoindoline-1,3-dione Derivatives

Novel isoindoline-1,3-dione derivatives (e.g., compounds 7a and 7f) demonstrate 1.5–5.5-fold higher AChE inhibitory activity (IC₅₀ = 2.1–6.7 µM) compared to rivastigmine (IC₅₀ = 11.07 µM) . These derivatives incorporate fluorobenzyl pyridinium moieties, enhancing interactions with AChE’s catalytic site.

Succinimide Derivatives

Succinimide derivatives (I and II) exhibit intermediate AChE inhibition, with IC₅₀ values 2.3–2.4× lower than rivastigmine (71,000 µM) but 161–172× weaker than physostigmine. Their Ki values (5.13–6.38 × 10⁻³ M) are 3.4–4.3 × 10³-fold weaker than rivastigmine’s (1.5 × 10⁻⁵–1.5 × 10⁻³ M), indicating inferior target affinity .

Pharmacological Selectivity and Mechanism

Rivastigmine is highly selective for butyrylcholinesterase (BuChE), whereas synthesized quaternary ammonium compounds (QUATs 6a–i) favor AChE. QUATs lack the critical interaction with Ser200 in AChE’s catalytic triad—a hallmark of rivastigmine’s mechanism—resulting in 10-fold lower inhibitory activity . Molecular docking studies reveal rivastigmine forms strong hydrogen bonds with Ser200, Trp84, and Tyr121, while QUATs adopt divergent orientations that reduce efficacy .

Multitargeting Hybrid Molecules

Hybrid compounds like SD-4 and SD-6 inhibit both AChE and β-secretase (BACE-1), with ΔGbind energies superior to rivastigmine (-9.2 kcal/mol vs. -8.5 kcal/mol for hBChE). These hybrids merge rivastigmine’s carbamate group with hydrophobic moieties from antidepressants (e.g., fluoxetine), enabling dual-target activity .

Formulation and Pharmacokinetics

  • Oral Capsules : Require twice-daily dosing (6–12 mg/day) due to rapid metabolism .
  • Osmotic Tablets : Exhibit pH-independent release, ensuring consistent bioavailability .

Biological Activity

N-Desethyl N-Methyl-d6 rac-Rivastigmine, a deuterated derivative of Rivastigmine, is an important compound in the study of Alzheimer's disease (AD) treatment due to its role as an acetylcholinesterase (AChE) inhibitor. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of Rivastigmine

Rivastigmine is a second-generation carbamate that inhibits both AChE and butyrylcholinesterase (BChE), leading to increased levels of acetylcholine in the brain. It is primarily used for symptomatic treatment in patients with mild to moderate AD. The introduction of deuterated analogs like this compound aims to enhance pharmacokinetic properties and reduce side effects.

This compound functions by:

  • Inhibition of Cholinesterases : It binds to AChE and BChE, preventing the breakdown of acetylcholine, thereby enhancing cholinergic transmission.
  • Neuroprotection : Some studies suggest that it may also exert neuroprotective effects by reducing oxidative stress and inhibiting amyloid-beta aggregation, which are critical in AD pathology.

Inhibition Potency

The potency of this compound against AChE and BChE can be summarized as follows:

CompoundAChE IC50 (µM)BChE IC50 (µM)
This compound32.10.9 - 1.7

These values indicate that while it is a potent inhibitor of AChE, it exhibits even stronger inhibition against BChE, which may contribute to its therapeutic efficacy in AD treatment .

Neuroprotective Effects

Studies have demonstrated that this compound can:

  • Reduce Amyloid-beta Aggregation : It has been shown to inhibit both self-induced and metal-induced aggregation of amyloid-beta peptides, which are implicated in AD pathology.
  • Promote Cell Viability : In vitro studies on SH-SY5Y cells indicate that this compound can protect neurons from toxicity induced by amyloid-beta and oxidative stress .

Clinical Implications

A study conducted on the pharmacokinetics of Rivastigmine derivatives, including this compound, revealed that its deuterated form may offer improved metabolic stability. This can potentially lead to prolonged therapeutic effects and reduced dosing frequency .

Comparative Studies

Comparative studies between Rivastigmine and its deuterated forms have shown that the latter may exhibit enhanced bioavailability and lower clearance rates. This suggests that patients may benefit from more consistent plasma levels of the drug, leading to improved management of symptoms .

Q & A

Q. Q. How does N-Desethyl N-Methyl-d6 rac-Rivastigmine compare to non-deuterated analogs in receptor-binding assays?

  • Methodology : Perform competitive binding assays (e.g., radioligand displacement) using δ-opioid or acetylcholinesterase receptors. Normalize data to account for isotopic mass differences in MS quantification. Report deuterium’s impact on binding kinetics (e.g., Kd, Bmax) .

Q. What in silico tools predict the metabolic fate of deuterated rivastigmine derivatives?

  • Methodology : Use molecular docking (e.g., AutoDock Vina) to model interactions with cytochrome P450 enzymes. Validate predictions with in vitro metabolite profiling. Highlight deuteration sites that reduce metabolic clearance (e.g., methyl-d6 groups) .

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